Product packaging for 2,2/'-Bianthracene(Cat. No.:CAS No. 1250-59-5)

2,2/'-Bianthracene

Cat. No.: B073169
CAS No.: 1250-59-5
M. Wt: 354.4 g/mol
InChI Key: LMTGSQGLFATWCW-UHFFFAOYSA-N
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Description

2,2/'-Bianthracene, also known as this compound, is a useful research compound. Its molecular formula is C28H18 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H18 B073169 2,2/'-Bianthracene CAS No. 1250-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1250-59-5

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

2-anthracen-2-ylanthracene

InChI

InChI=1S/C28H18/c1-3-7-21-15-27-17-23(9-11-25(27)13-19(21)5-1)24-10-12-26-14-20-6-2-4-8-22(20)16-28(26)18-24/h1-18H

InChI Key

LMTGSQGLFATWCW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC5=CC6=CC=CC=C6C=C5C=C4

Synonyms

2,2'-Bianthracene

Origin of Product

United States

Significance of Bianthracene Scaffolds in Modern Chemical Research

Bianthracene scaffolds, including the 2,2'-isomer, are of significant interest in contemporary chemical research due to their rigid, planar, and extended π-conjugated systems. nih.gov These structural features are the foundation for their utility in a variety of applications. The ability to modify the bianthracene core at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a versatile building block in materials science. lookchem.com

Derivatives of bianthracene have been successfully employed as organic semiconductors in organic field-effect transistors (OFETs) and as emitters in organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org For instance, a specific 2,2'-bianthracene derivative has been shown to function as a green and fluorescent emitter in OLEDs. nih.govresearchgate.net The twisted nature of some bianthryl cores has led to the development of materials that exhibit white-light emission in OLED devices. acs.org Furthermore, the unique electronic properties of bianthracene derivatives make them candidates for use in organic electronic devices, contributing to improved performance and functionality. lookchem.com The exploration of these scaffolds extends to the development of novel materials with tailored characteristics for a range of applications. lookchem.com

The versatility of the bianthracene framework is further highlighted by its use in the "bottom-up" synthesis of atomically precise graphene nanoribbons (GNRs). Halogenated bianthracene derivatives, such as 10,10'-dibromo-9,9'-bianthracene (B55566), serve as crucial precursors in this process. nih.gov The on-surface polymerization of these precursors allows for the controlled fabrication of GNRs with specific widths and edge structures, which are promising for future nanoelectronic applications.

Historical Context of Bianthryl Systems in Photophysics and Materials Science

The study of bianthryl systems has a rich history rooted in the exploration of the photophysical and photochemical properties of polycyclic aromatic hydrocarbons. nih.govbeilstein-journals.org Anthracene (B1667546) and its derivatives have long been investigated for their interesting behaviors upon interaction with light. nih.govbeilstein-journals.org The coupling of two anthracene units to form a bianthryl system introduces new dimensions to these properties, including the potential for intramolecular charge transfer and complex excited-state dynamics. semanticscholar.orgnih.govresearchgate.net

Historically, the focus has been on understanding the fundamental photophysical processes in these molecules, such as fluorescence and the formation of excimers and exciplexes. The twisted geometry between the two anthracene moieties in many bianthryl systems plays a crucial role in their photophysical behavior. semanticscholar.orgnih.gov This twisted intramolecular charge transfer (TICT) state has been a subject of significant research. researchgate.net

In materials science, the inherent properties of bianthracenes, such as high thermal stability and quantum yield, have made them attractive candidates for various applications. ingentaconnect.com Early research laid the groundwork for their use in electronic devices by characterizing their fundamental electronic and crystallographic structures. researchgate.net The development of synthetic methods to create various bianthracene derivatives has been a continuous effort, enabling the exploration of structure-property relationships and the expansion of their application scope. chemicalbook.comtanyunchem.com

Scope and Current Research Trajectories of 2,2 Bianthracene Derivatives

Advanced Synthetic Routes to the 2,2'-Bianthracene Core Structure

The construction of the 2,2'-bianthracene core can be achieved through several sophisticated synthetic pathways, each offering distinct advantages in terms of yield, scalability, and the potential for introducing substituents.

Reductive coupling is a prominent method for synthesizing the bianthracene framework. One effective approach involves the reductive coupling of 9,10-dibromoanthracene (B139309). In a typical procedure, 9,10-dibromoanthracene is treated with zinc powder and hydrochloric acid in tetrahydrofuran (B95107) (THF). The reaction mixture is refluxed, promoting an Ullmann-type coupling to form the bianthracene structure.

Another route starts with the bromination of anthracene (B1667546) to produce 9,10-dibromoanthracene, which is then subjected to reductive coupling. This two-step process can offer higher yields and better scalability. A different strategy begins with anthraquinone (B42736), which undergoes bromination with N-bromosuccinimide (NBS) followed by a reduction step using zinc and hydrochloric acid to yield 10,10′-Dibromo-9,9′-bianthracene.

A multi-step synthesis has been developed to produce 2,2'-dimethoxy-9,9'-bianthracene. mpg.de This process begins with the Suzuki-Miyaura coupling of methyl 2-(bromomethyl)benzoate and 4-methoxyphenyl (B3050149) boronic acid. mpg.de The resulting compound is then cyclized using trifluoromethanesulfonic acid to yield methoxyanthracen-9(10H)-one. mpg.de A subsequent reductive coupling promoted by zinc, followed by dehydroxylation, affords the desired 2,2'-dimethoxy-9,9'-bianthracene. mpg.de

Starting MaterialReagents and ConditionsProductYield
9,10-DibromoanthraceneZn, HCl, THF, reflux (65–70°C)9,9'-BianthraceneNot specified
Anthraquinone1. NBS (bromination) 2. Zn, HCl (reduction)10,10′-Dibromo-9,9′-bianthracene72.3%
Methoxyanthracen-9(10H)-oneZn, ZnCl₂, THF/H₂O; then p-toluenesulfonic acid, toluene, 120 °C2,2'-Dimethoxy-9,9'-bianthracene35% mpg.de

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and is widely used in the derivatization of bianthracene systems. libretexts.orgmdpi.comsigmaaldrich.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org

In the synthesis of 2,2'-di-ortho-tolyl-9,9'-bianthracene, a key intermediate is formed via Suzuki-Miyaura coupling. mpg.de Specifically, 2,2'-dihydroxy-9,9'-bianthracene is first converted to a bistriflate. mpg.de This bistriflate then undergoes a Suzuki-Miyaura coupling reaction with ortho-tolylboronic acid to yield the desired product. mpg.de The choice of catalyst and ligands is crucial; for instance, Pd-PEPPSI-iPr has been shown to be effective for coupling chloro-substituted aryl substrates where other palladium catalysts like Pd(PPh₃)₄ were inefficient. beilstein-journals.org

The reaction conditions are generally mild, and the method tolerates a wide range of functional groups, making it highly valuable for creating complex bianthracene derivatives. mdpi.com

Intramolecular cyclization reactions are fundamental in synthesizing substituted anthracenes and, by extension, can be applied to create more complex bianthracene structures. beilstein-journals.org Friedel-Crafts reactions, for example, are a classic method for forming fused aromatic rings. beilstein-journals.org

A specific example leading to a bianthracene derivative involves the cyclization of methyl 2-(4-methoxybenzyl)benzoate. mpg.de This compound, when treated with trifluoromethanesulfonic acid, undergoes cyclization to form methoxyanthracen-9(10H)-one, which is a precursor for a substituted bianthracene. mpg.de Other types of cyclization, such as the Nazarov cyclization, which is a 4-π conrotatory electrocyclic reaction catalyzed by Lewis or Brønsted acids, are also employed in the synthesis of complex cyclic systems, although their direct application to bianthracene synthesis is less commonly documented. organic-chemistry.org The Scholl reaction, an oxidative cyclodehydrogenation, has been attempted for the synthesis of fused anthracenes from 1,9'-bianthracene using various oxidants like DDQ/MsOH, but without success in some cases. uea.ac.uk

Suzuki-Miyaura Coupling in 2,2'-Bianthracene Derivatization

Functionalization Strategies for 2,2'-Bianthracene Derivatives

Once the 2,2'-bianthracene core is established, further modifications can be introduced through various functionalization strategies to tune its electronic and physical properties.

Halogenation is a key step in the functionalization of bianthracenes, providing reactive handles for subsequent cross-coupling reactions. nih.gov Direct bromination of 9,9'-bianthracene with bromine (Br₂) in chloromethane (B1201357) is a straightforward method to produce 10,10'-dibromo-9,9'-bianthracene (B55566). The reaction proceeds at room temperature and typically yields the product in the range of 70-75%.

Alternatively, N-bromosuccinimide (NBS) can be used as a brominating agent. mpg.de For instance, 2,2'-di-ortho-tolyl-9,9'-bianthracene can be brominated with NBS at room temperature to produce 10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthracene in good yield. mpg.de

The resulting halogenated bianthracenes are valuable precursors for a variety of transformations. For example, the bromine atoms in 10,10'-dibromo-9,9'-bianthracene can be selectively removed (dehalogenation) on catalytic metal surfaces like gold, silver, or copper. This process forms biradicals that can then polymerize through Ullmann coupling and cyclodehydrogenation to create graphene nanoribbons.

Bianthracene DerivativeHalogenating AgentProductYield
9,9'-BianthraceneBromine (Br₂) in Chloromethane10,10'-Dibromo-9,9'-bianthracene70-75%
2,2'-di-ortho-tolyl-9,9'-bianthraceneN-Bromosuccinimide (NBS) in CH₂Cl₂10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthracene79% mpg.de

The introduction of heteroatoms such as nitrogen, boron, or sulfur into the bianthracene skeleton can significantly alter the electronic properties of the molecule. acs.orgacs.org This doping strategy is a powerful way to fine-tune the material for specific applications. acs.org

One approach to incorporating heteroatoms is to start with precursors that already contain the desired heteroatom. acs.org For example, pyrimidine-substituted hexaarylbenzene precursors can be used to synthesize nitrogen-doped nanographenes through cyclodehydrogenation. acs.org Another method involves electrophilic borylation to introduce boron atoms, which can then be followed by reactions with nitrogen-containing nucleophiles to create nitrogen-boron-nitrogen (NBN) doped systems. acs.org

While specific examples of direct heteroatom incorporation into a pre-formed 2,2'-bianthracene are less common in the provided context, the general strategies for creating heteroatom-doped polycyclic aromatic hydrocarbons are well-established. acs.orgacs.org These methods often involve building the heteroaromatic system from smaller, functionalized precursors through cyclization and coupling reactions. acs.org The use of heteroatom zeolites, which possess Lewis acidity due to the incorporated heteroatoms, also highlights the importance of heteroatom incorporation in catalysis, a principle that can be extended to the functionalization of organic frameworks. rsc.org

Influence of Substitution Patterns on Synthetic Outcomes

The substitution pattern on the 9,9'-bianthracene core is a critical determinant of the final structure of the resulting graphene nanoribbons (GNRs). By strategically placing different functional groups at various positions on the bianthracene molecule, chemists can direct the on-surface synthesis to yield GNRs with distinct edge structures, widths, and electronic properties. acs.org

The position of halogen substituents, typically bromine, plays a pivotal role in guiding the polymerization process. For instance, different isomers of dibromo-9,9'-bianthryl (DBBA) lead to remarkably different GNR architectures. 10,10′-dibromo-9,9′-bianthryl is the archetypal precursor for synthesizing 7-atom-wide armchair GNRs (7-AGNRs). acs.org In contrast, using 2,2′-dibromo-9,9′-bianthryl as the molecular precursor under similar on-surface synthesis conditions on Au(111) or Ag(111) results in the formation of chiral (3,1)-GNRs. acs.org This demonstrates that shifting the bromine atoms from the 10,10' positions to the 2,2' positions fundamentally alters the reaction pathway and the geometry of the final nanostructure. Furthermore, the design of 2,7-dibromo-9,9′-bianthryl as a precursor has been introduced to specifically target the synthesis of zigzag GNRs (ZGNRs), which are prized for their unique electronic and magnetic properties. acs.org

Beyond simple halogenation, more complex substitution patterns are employed to create novel nanostructures. To produce GNRs with integrated non-hexagonal rings, a precursor such as 10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthracene was designed and synthesized. mpg.de In this molecule, the bromo-substituents at the 10,10' positions are intended to facilitate the primary polymerization into a linear chain, while the ortho-tolyl groups at the 2,2' positions are designed to undergo a subsequent, thermally activated intramolecular C-H bond activation. This secondary reaction creates methylene-bridged five-membered rings along the edges of the GNR. mpg.de The synthesis of this specific precursor is a multi-step process involving Suzuki-Miyaura coupling to introduce the tolyl groups, followed by bromination with N-bromosuccinimide (NBS) to install the reactive sites for polymerization. mpg.de This highlights how a combination of different substituents is used to program a sequence of reactions on the surface to achieve a complex, non-standard GNR topology.

On-Surface Synthesis Approaches for 2,2'-Bianthracene-Based Nanostructures

On-surface synthesis has become a powerful bottom-up fabrication method for creating atomically precise carbon-based nanostructures, such as graphene nanoribbons (GNRs), from molecular precursors like 2,2'-bianthracene derivatives. mpg.deimdea.org This approach is conducted under ultrahigh vacuum (UHV) conditions, which provides the necessary clean environment for the chemical reactions to occur with high selectivity. mpg.de The process involves the sublimation of custom-designed molecular precursors onto a catalytically active metal surface, typically a single crystal of gold (Au(111)), silver (Ag(111)), or copper (Cu(111)). acs.org

Upon deposition, the precursor molecules adsorb onto the substrate. Subsequent thermal annealing provides the energy to activate a sequence of chemical reactions. aip.org These reactions, such as dehalogenation and cyclodehydrogenation, are catalyzed by the metal surface and lead to the covalent coupling of the precursor molecules into polymers and their subsequent planarization into the final GNR structure. aip.orgrsc.org The ability to monitor the various stages of the reaction, from the initial precursor adsorption to the formation of intermediate polymers and the final nanoribbon, is a key advantage of this technique. rsc.org This is often achieved in-situ using high-resolution scanning probe microscopy (SPM) techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). mpg.dersc.org

Precursor Design for 2,2'-Bianthracene-Derived Graphene Nanoribbons

The rational design of molecular precursors is the cornerstone of on-surface synthesis, as the structure of the starting molecule directly encodes the structure of the resulting nanoribbon. acs.org For GNRs derived from the 2,2'-bianthracene framework, specific substitution patterns are engineered to control the final topology.

To synthesize atomically precise chiral graphene nanoribbons (cGNRs), 2,2'-dibromo-9,9'-bianthracene has been used as the molecular precursor. acs.orgnanogune.eu The placement of the bromine atoms at the 2 and 2' positions directs a specific, angular connection between the monomer units, leading to the characteristic chiral edge structure of the (3,1)-cGNR. acs.org

For the creation of more complex GNRs containing non-hexagonal rings, precursors are designed with additional functional groups that can undergo secondary reactions. An example is the design of 10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthracene. mpg.de This precursor was specifically synthesized to fabricate GNRs with fused five-membered rings. The design rationale is as follows:

Bromine atoms at the 10,10' positions: These act as the primary reactive sites for the initial dehalogenative polymerization (Ullmann-type coupling) to form the main GNR backbone. mpg.dersc.org

Ortho-tolyl groups at the 2,2' positions: These groups are not inert. Upon further heating, the benzylic C-H bonds of the tolyl groups are activated, leading to an intramolecular cyclization that forms new C-C bonds with the GNR edge, resulting in fused pentagons. mpg.de

This demonstrates a programmable approach where different parts of the precursor molecule are designed to react at different stages of the annealing process to build up a complex architecture. The table below summarizes the relationship between the precursor and the resulting GNR structure.

Precursor MoleculeKey SubstituentsResulting GNR Structure
10,10′-dibromo-9,9′-bianthrylBromo at 10,10' positions7-atom-wide Armchair GNR (7-AGNR) acs.org
2,2′-dibromo-9,9′-bianthrylBromo at 2,2' positionsChiral (3,1)-GNR acs.org
2,7-dibromo-9,9′-bianthrylBromo at 2,7' positionsZigzag GNR (ZGNR) acs.org
10,10'-dibromo-2,2'-di-ortho-tolyl-9,9'-bianthraceneBromo at 10,10'; o-tolyl at 2,2'Pentagon-fused GNR mpg.de

Mechanistic Understanding of Surface-Confined Reactions

The synthesis of GNRs on a metal surface is a multi-step process, and understanding the mechanism of each step is crucial for controlling the final product. The reaction pathway for bianthracene-based precursors typically involves two key thermally activated stages. aip.org

Polymerization via Dehalogenation: The first step, occurring at a moderate annealing temperature (e.g., ~470 K), is the homolytic cleavage of the carbon-halogen (typically C-Br) bonds. mpg.deaip.org This creates reactive radical species on the bianthracene units. These activated monomers then diffuse on the surface and couple together, often through an Ullmann-type reaction, to form long, one-dimensional organometallic or polymeric intermediates. aip.orgrsc.orgacs.org The metal substrate plays a crucial catalytic role in this dehalogenation and coupling process. acs.org

Planarization via Cyclodehydrogenation: The second step requires a higher annealing temperature (e.g., up to 670 K). aip.org During this stage, intramolecular C-H bond activation occurs, followed by the elimination of hydrogen gas. This process, known as cyclodehydrogenation, forms new carbon-carbon bonds that stitch the anthracene units together into a fully conjugated, planar graphene nanoribbon. mpg.deaip.org

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in 2,2'-Bianthracene Systems

Exciton dynamics, including their formation, diffusion, and decay pathways, are critical to understanding the potential of molecular systems in optoelectronic applications. These processes have been thoroughly investigated in various bianthracene systems, particularly in aggregates and thin films of 9,9'-bianthracene. easychem.orgglpbio.com However, specific experimental studies detailing these phenomena for the unsubstituted 2,2'-bianthracene are not extensively available.

Singlet exciton fission (SF) is a process where a singlet exciton converts into two triplet excitons, a phenomenon of significant interest for enhancing solar cell efficiency. nih.gov This process is highly dependent on molecular packing and electronic coupling. Studies have demonstrated that the photophysics of bianthracene systems can be tuned between singlet fission and symmetry-breaking charge separation. fishersci.ca In single crystals of 9,9'-bianthracene, for instance, fast singlet fission has been observed, occurring in under 2 picoseconds. fishersci.cacenmed.com This process can be mediated by charge-transfer states, depending on the surrounding medium. fishersci.cacenmed.com To date, detailed investigations into singlet fission processes specifically within 2,2'-bianthracene aggregates and thin films have not been reported in the reviewed literature.

In molecular aggregates, high exciton densities can lead to singlet-singlet annihilation, a bimolecular process that can result in the formation of triplet excitons. easychem.org For both nanoaggregates and thin films of 9,9'-bianthracene, fluence-dependent transient absorption measurements have shown the formation of triplet excitons as a byproduct of the singlet-singlet exciton annihilation process. easychem.orgnih.gov This pathway for triplet formation is distinct from singlet fission. While triplet formation has been observed in derivatives of 2,2'-bianthracene, the specific mechanism of singlet-singlet annihilation leading to triplet excitons has not been explicitly detailed for the 2,2'-bianthracene parent molecule. epa.gov

The diffusion of excitons is a key parameter influencing the efficiency of organic semiconductor devices. glpbio.com In 9,9'-bianthracene, exciton diffusion has been studied by analyzing exciton-exciton annihilation kinetics. easychem.org These studies revealed that packing irregularities in thin films can lead to slower exciton diffusion and shorter diffusion lengths compared to nanoaggregates. easychem.orgglpbio.com The specific intermolecular exciton diffusion parameters for 2,2'-bianthracene nanoaggregates and films remain to be characterized.

Singlet-Singlet Annihilation and Triplet Exciton Formation

Symmetry-Breaking Charge Transfer (SBCT) in 2,2'-Bianthracene Derivatives

Symmetry-breaking charge transfer (SBCT) is a critical photophysical process where, in a symmetric molecule composed of two identical chromophores, an electron is transferred from one unit to the other upon photoexcitation, creating a charge-separated state. This phenomenon has been a cornerstone of research into 9,9'-bianthracene. Recent studies on a derivative of 2,2'-bianthracene—namely 9,9',10,10'-tetraphenyl-2,2'-bianthracene (B173886) (TPBA) —have revealed unique SBCT dynamics that contrast with the traditional 9,9' isomer, driven by its distinct structural and electronic properties. epa.gov

In bianthracene systems, the surrounding solvent environment plays a crucial role in initiating and stabilizing the charge-separated state. For TPBA, the SBCT reaction is observed to be significantly affected by solvation dynamics. nih.govepa.gov The dielectric properties of the surrounding medium modulate the degree to which the locally-excited (LE) state and the charge-transfer (CT) state contribute to the excited state, resulting in an adiabatic mixture of these two states. epa.gov This is in contrast to the more distinct LE and CT states often discussed for 9,9'-bianthracene. Furthermore, research on TPBA has revealed that the efficiency of triplet formation, a process connected to the excited state landscape, varies significantly with solvent polarity, which is rationalized by the presence of multiple conformers and their distinct energetic landscapes within different solvent environments. epa.gov

Molecular conformation is a determining factor in the photophysical pathways of bianthracenes. The conventional 9,9'-bianthracene is characterized by a sterically hindered, nearly orthogonal structure, which minimizes short-range electronic interactions and leads to a dominant long-range Coulombic coupling for SBCT. epa.gov

In stark contrast, the derivative 9,9',10,10'-tetraphenyl-2,2'-bianthracene (TPBA) exhibits a significantly more planar structure. epa.gov This planarity is attributed to the reduced steric hindrance between the anthracene chromophores at the 2,2' linkage positions. nih.govepa.gov This structural difference fundamentally alters the SBCT mechanism. The planar conformation of TPBA allows for a pronounced short-range charge transfer coupling, which is driven by a substantial overlap of the hole and electron integrals. nih.govepa.gov This key mechanistic difference highlights how the connectivity of the anthracene units dictates the primary electronic interactions governing charge separation.

Comparative Photophysical Characteristics of Bianthracene Isomers

Feature9,9'-Bianthracene9,9',10,10'-Tetraphenyl-2,2'-bianthracene (TPBA)
Conformation Nearly orthogonal structureNotably planar structure epa.gov
Driving Interaction for SBCT Dominant long-range Coulombic coupling epa.govPronounced short-range charge transfer coupling nih.govepa.gov
Excited State Nature Distinct locally-excited (LE) and charge-transfer (CT) statesAdiabatic mixture of LE and CT diabats epa.gov
Influencing Factors Solvation dynamics, torsional motionSolvation dynamics, conformational diversity epa.gov

Control of Transition Dipole Moments in Excited Octupolar Bianthracene Molecules

In symmetric octupolar molecules, which can be conceptualized as having a central core with multiple "arms," the first excited state is typically doubly degenerate. researchgate.net This degeneracy can be lifted through a process known as symmetry-breaking charge transfer (SBCT), where the molecule distorts from its symmetric configuration, leading to a separation of charge and the formation of a significant dipole moment. aip.org

The control of the transition dipole moment (TDM) in excited octupolar bianthracene molecules is intricately linked to this SBCT phenomenon. researchgate.netaip.org The TDM, which governs the probability of a molecule absorbing or emitting light, can be significantly altered by the extent of symmetry breaking. researchgate.net Research has shown that for octupolar molecules with a "normal" energy level ordering (where the degenerate doublet is the first excited state), SBCT can occur without an energy threshold. researchgate.net Following SBCT, the initially "dark" (non-fluorescent) symmetric excited state can become "bright" (fluorescent). aip.org

The magnitude and direction of the fluorescence TDM are dependent on the degree of SBCT. aip.org Theoretical models have established that for molecules with a reverse level order, the changes in the TDM mirror the changes in the permanent dipole moment. aip.org Conversely, for the more common normal level order, these changes are opposite. aip.org Furthermore, it has been proposed that an external electric field could be used to control the direction of the TDM, offering a pathway to modulate the photophysical properties of these molecules. aip.org

Twisted Intramolecular Charge Transfer (TICT) in 2,2'-Bianthracene Derivatives

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a key process in the excited-state dynamics of many 2,2'-bianthracene derivatives. rsc.orgresearchgate.net This process involves a conformational change, typically a rotation around the single bond connecting the two anthracene moieties, which leads to the formation of a highly polar, charge-separated state. mdpi.comias.ac.in The formation of this TICT state is often associated with dual fluorescence, where both a locally excited (LE) state and the TICT state emit light, with the TICT emission being significantly red-shifted in polar solvents. ias.ac.in

The efficiency and dynamics of TICT state formation are strongly influenced by the molecular structure and the surrounding solvent environment. mdpi.comresearchgate.net For instance, the near-orthogonal arrangement of the anthracene units in 9,9'-bianthryl in its ground state facilitates TICT formation, which is then primarily governed by the dynamics of solvent relaxation. ias.ac.in

Conformational Relaxation Pathways and TICT State Formation

Upon photoexcitation, 2,2'-bianthracene derivatives initially populate a Franck-Condon (FC) locally excited (LE) state. From this initial state, the molecule can undergo several relaxation processes. In nonpolar solvents, the excited state may undergo structural relaxation to a distorted, slightly polar twisted LE state. researchgate.netacs.org This process can involve both a sub-picosecond decay of the FC state and a slower, diffusion-controlled structural evolution. researchgate.net

In polar solvents, the conformational relaxation pathway is often dominated by solvent-driven dynamics. acs.org The strong interaction between the developing dipole moment of the molecule and the polar solvent molecules can stabilize the charge-separated state, driving the formation of the TICT state. aip.org In some cases, the TICT state can be formed directly from the FC state, bypassing intermediate distorted geometries. acs.org The formation of the TICT state is often an exothermic process with a low activation barrier, allowing it to occur within the lifetime of the excited state. ias.ac.in

The specific conformational changes involved in TICT state formation can be complex. For 9,9'-bianthryl, an initial ultrafast torsional relaxation out of the Franck-Condon geometry has been observed, followed by the slower, solvent-dependent formation of the charge-transfer state. researchgate.net This supports a two-coordinate relaxation model involving both internal twisting and solvent motion. researchgate.net

Spectroscopic Signatures and Characterization of TICT States

The formation and properties of TICT states in 2,2'-bianthracene derivatives are characterized by distinct spectroscopic signatures. One of the most prominent features is the appearance of a new, red-shifted emission band in the fluorescence spectrum, particularly in polar solvents. ias.ac.in This band corresponds to emission from the highly polar TICT state, while the higher-energy band originates from the less polar, locally excited (LE) state.

Transient absorption spectroscopy is a powerful tool for probing the dynamics of TICT state formation. researchgate.netacs.org Upon photoexcitation, the decay of the LE state absorption and the concomitant rise of a new absorption band at longer wavelengths, characteristic of the charge-transfer state, can be monitored in real-time. researchgate.netacs.org For example, in 1,9'-bianthryl in polar solvents, a transient absorption at around 590 nm associated with the LE state decays on a picosecond timescale, while an absorption at 680 nm, assigned to the charge-transfer state, increases. acs.org The assignment of the charge-transfer band is often confirmed by its sensitivity to solvent polarity and comparison with the known absorption spectra of the corresponding radical ions. acs.org

Resonance Raman spectroscopy can provide further insights into the structural changes accompanying TICT formation. researchgate.netacs.org In polar solvents, the disappearance of Franck-Condon state modes and the simultaneous appearance of ring breathing modes characteristic of radical species confirm the charge-transfer nature of the relaxed state. researchgate.net

The following table summarizes the key spectroscopic features used to characterize TICT states in bianthracene derivatives:

Spectroscopic TechniqueKey Signature of TICT StateReference
Steady-State FluorescenceDual fluorescence with a red-shifted emission band in polar solvents ias.ac.in
Transient AbsorptionDecay of LE state absorption and rise of a new, red-shifted absorption band researchgate.netacs.org
Resonance RamanAppearance of vibrational modes characteristic of radical ions researchgate.net

Higher Excited State Dynamics and Deactivation Pathways

Intramolecular Vibrational Energy Redistribution (IVR)

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy is redistributed among the various vibrational modes of a molecule. wikipedia.org In large molecules like bianthracenes, IVR is often a very fast process. researchgate.net

In the context of bianthracene systems, IVR can be a dominant dephasing process in the excited state. researchgate.net For van der Waals complexes of 9,9'-bianthryl, the coupling between the torsional vibration and low-frequency van der Waals vibrations can accelerate IVR. researchgate.net In bridged azulene-anthracene compounds, which serve as models for intramolecular energy transfer, IVR has been observed to occur in two steps. An initial fast component (around 300 fs) involves the dephasing of normal modes that are delocalized over large parts of the molecule. nih.gov This is followed by a slower IVR process (on the order of 4-5 ps for longer bridges) that leads to a statistical distribution of vibrational energy throughout the entire molecule. nih.gov This slower component is believed to be limited by the coupling of the chromophores to the bridging chain, with the energy transport within the bridge being essentially ballistic. nih.gov

Non-Radiative Deactivation Processes in Bianthracene Systems

One important non-radiative deactivation pathway is intersystem crossing (ISC) to the triplet manifold. acs.org Both the locally excited (LE) state and the charge-transfer (CT) state can decay to a triplet state. acs.org In some bianthracene derivatives, the formation of a twisted intramolecular charge transfer (TICT) state can actually enhance the formation of triplet excitons. rsc.orgresearchgate.net This is because the near-perpendicular geometry in the TICT state can facilitate spin-orbit coupling, which is necessary for ISC.

Internal conversion (IC) is another non-radiative process that allows the molecule to relax from a higher electronic state to a lower one of the same spin multiplicity without the emission of a photon. The efficiency of IC can be influenced by molecular structure and the presence of conical intersections, which are points where the potential energy surfaces of two electronic states cross. In some sulfur-bridged chromophores, which can be considered structural analogues, pyramidal inversion of the excited state has been proposed to lead to efficient IC. rsc.org

Chirality, Stereochemistry, and Conformational Analysis of 2,2 Bianthracene

Axial Chirality in Substituted 2,2'-Bianthracene Systems

Axial chirality is a form of stereoisomerism that arises not from a traditional chiral center (an atom with four different substituents), but from a "chiral axis." In substituted 2,2'-bianthracene systems, the C2-C2' single bond acts as this chiral axis. While rotation around single bonds is typically considered free, the presence of sufficiently bulky substituents on the anthracene (B1667546) rings (at positions 1, 1', 3, and 3') can sterically hinder this rotation. wikipedia.orgscribd.com This restricted rotation, known as atropisomerism, locks the molecule into specific non-planar, twisted conformations that are non-superimposable mirror images of each other, known as enantiomers. wikipedia.orglibretexts.org These stable, isolable rotational isomers are called atropisomers. unibo.it The configuration of these axially chiral molecules is designated using the Cahn-Ingold-Prelog priority rules, with the stereochemical labels (Rₐ) and (Sₐ) or sometimes P (for a positive dihedral angle, describing a right-handed helix) and M (for a minus or negative angle, describing a left-handed helix). wikipedia.orgunibo.it

The separation of the racemic mixture of 2,2'-bianthracene atropisomers into its pure enantiomers is a critical step for studying their specific properties. This process is known as chiral resolution. libretexts.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for resolving bianthracene enantiomers. oup.comresearchgate.net For instance, a CSP made from 1,1'-bianthracene-2,2'-dicarboxylic acid chemically bonded to silica (B1680970) gel has demonstrated excellent chiral discrimination for a variety of compounds. oup.com The effectiveness of this separation relies on the differential interactions (such as π-π stacking and dipole-stacking) between the enantiomers and the chiral environment of the stationary phase, leading to different retention times. oup.com

Crystallization Techniques: Classical methods like diastereomeric resolution can also be employed. This involves reacting the racemic bianthracene with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. ardena.com Since diastereomers have different physical properties, they can often be separated by crystallization. ardena.com

Chiral Discrimination: Distinguishing between enantiomers, or chiral discrimination, can be achieved through various spectroscopic techniques. When interacting with a chiral environment or host molecule, the enantiomers can exhibit distinct signals. For example, nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral host can show different chemical shifts for the respective enantiomers. nih.gov Advanced techniques like Vibrational Circular Dichroism (VCD) can also be used to determine the absolute configuration of the axial chirality, especially in complex molecules with multiple chiral elements. nih.gov

Chiral molecules interact differently with left- and right-circularly polarized light, a property that is harnessed in chiroptical spectroscopies. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. researchgate.net Enantiomers of axially chiral bianthracenes, being mirror images, produce CD spectra that are also mirror images, showing opposite signals (known as Cotton effects) at the same wavelengths. researchgate.net This makes CD an invaluable tool for confirming the enantiomeric nature of a resolved sample and for determining its absolute configuration by comparing experimental spectra with theoretical calculations. researchgate.net

Circularly Polarized Luminescence (CPL): CPL is the emission analogue of CD, measuring the differential emission of left- and right-circularly polarized light from a chiral molecule in its excited state. rsc.orgnih.gov It provides unique information about the stereochemistry of the excited state. nih.gov Enantiopure samples of chiral biaryls can show intense CPL signals. researchgate.net The performance of a CPL-active molecule is often quantified by the luminescence dissymmetry factor (g_lum), which is the ratio of the difference in intensity of left and right circularly polarized light to the total emission intensity. researchgate.netoaepublish.com Chiral nanographene structures, a class to which bianthracenes belong, are of significant interest for developing materials with strong CPL signals for applications in chiral optoelectronics. rsc.org

Enantiomer Resolution and Chiral Discrimination Techniques

Dynamic Stereochemistry and Racemization Pathways

Dynamic stereochemistry explores the effect of stereochemistry on the rates of chemical processes, including the interconversion of conformers. unibo.itcareerendeavour.com For axially chiral 2,2'-bianthracenes, this involves the rotation around the C2-C2' bond, which leads to the interconversion of the (P) and (M) enantiomers, a process known as racemization. libretexts.org

The interconversion of bianthracene atropisomers is not a free process but is hindered by a significant energy barrier, often referred to as the torsional or rotational barrier. univ-perp.frkaratekin.edu.tr

Rotational Isomers (Conformers): As the two anthracene units rotate around the central single bond, the molecule passes through various conformations, or rotational isomers. byjus.com The most stable (lowest energy) conformations are the twisted, chiral forms, while the highest energy conformation is typically a planar or near-planar transition state where the steric repulsion between the substituents on the two rings is maximized. libretexts.orglibretexts.org The energy difference between the stable twisted conformer and the planar transition state defines the height of the rotational barrier. libretexts.org

Torsional Barrier: The magnitude of this barrier is determined by a balance between two main factors: π-electronic conjugation, which favors a coplanar structure to maximize orbital overlap, and steric repulsion between ortho-substituents, which favors a non-planar, twisted structure. karatekin.edu.tr For atropisomers to be stable and isolable at room temperature, the rotational barrier must be sufficiently high, generally considered to be above 20-25 kcal/mol. libretexts.orgunibo.it The ground state geometry of bianthryl dyads is typically close to orthogonal, with dihedral angles around 90-106 degrees. researchgate.net

The stability of bianthracene atropisomers against racemization is critically dependent on the nature and position of substituents on the anthracene rings. libretexts.org

Steric Effects: The primary factor governing the height of the rotational barrier is the steric bulk of the substituents located at the ortho positions relative to the inter-ring bond (i.e., positions 1, 1', 3, and 3'). libretexts.orgamazonaws.com Larger substituents create more severe steric clashes in the planar transition state, thus increasing the energy barrier to rotation and enhancing the stereochemical stability of the atropisomers. libretexts.org If the ortho positions are unsubstituted or occupied by small atoms like hydrogen, the rotational barrier is low, and the enantiomers interconvert rapidly at room temperature, preventing their resolution. libretexts.org

Torsional Barriers and Rotational Isomerism in Bianthracenes

Conformational Diversity and its Impact on Electronic Properties

The specific three-dimensional conformation of 2,2'-bianthracene, particularly the dihedral angle between the two anthracene planes, has a profound impact on its electronic and photophysical properties.

For example, the photophysics of 9,9',10,10'-tetraphenyl-2,2'-bianthracene (B173886) (TPBA) highlights this connection. Due to reduced steric hindrance, TPBA has a more planar structure compared to other bianthracenes. spiedigitallibrary.orgresearchgate.net This planarity results in significant short-range, through-bond charge transfer (CT) coupling. spiedigitallibrary.org In contrast, more twisted bianthracene systems are dominated by long-range, through-space Coulombic coupling. spiedigitallibrary.orgresearchgate.net This difference in coupling dramatically affects the molecule's response to light. The excited state of TPBA is an adiabatic mixture of locally-excited and CT states, and the efficiency of processes like symmetry-breaking charge separation and triplet state formation is highly dependent on the solvent polarity and the specific conformational landscape of the molecule. spiedigitallibrary.org This demonstrates that conformational diversity can create multiple competing photophysical pathways, influencing the ultimate fate of the excited state. spiedigitallibrary.orgsinica.edu.tw

Ground State Conformational Preferences of Bianthracene Derivatives

In bianthracene derivatives, the steric repulsion between hydrogen atoms or other substituents at the ortho positions (positions 1, 8, 1', and 8' relative to the 2,2' linkage) prevents the molecule from adopting a planar conformation in its ground state. cutm.ac.inminia.edu.eg Instead, the two anthracene rings are twisted relative to each other, adopting a preferred dihedral angle to minimize steric strain. minia.edu.eg This restricted rotation around the pivotal C2-C2' single bond is the origin of atropisomerism in this class of compounds. cutm.ac.in

Conformational isomers that can be isolated due to a high energy barrier to rotation are termed atropisomers. minia.edu.eg A generally accepted, though arbitrary, rule suggests that atropisomers are considered physically separable if their half-life for interconversion at a given temperature is greater than 1000 seconds. caltech.edu The stability of these atropisomers is determined by the height of the rotational barrier, which is influenced by several factors:

Steric Demand of Substituents: The size of the groups at the four ortho positions is the most critical factor. Larger substituents lead to greater steric hindrance and a higher barrier to rotation. cutm.ac.inkyushu-univ.jp

Bridging Elements: The presence of covalent bridges that lock the two aryl units can enhance rotational barriers and enforce a more rigid, planar structure. cutm.ac.inclockss.org

Alternative Isomerization Pathways: Atropisomerization can sometimes occur through mechanisms other than simple physical rotation, such as photochemical or chemical processes. cutm.ac.in

For a biaryl system to be chiral, the substituents on each ring must be arranged asymmetrically. cutm.ac.in Even if the twisted 90° dihedral angle conformer is achiral due to a plane of symmetry, the introduction of different substituents can render the molecule chiral. minia.edu.eg The resulting enantiomers are non-superimposable mirror images, designated with P (plus) or M (minus) notation for their helical chirality, analogous to the R/S system for central chirality. caltech.edu

Excited State Structural Reorganization and Torsional Motion

Upon absorption of light, bianthracene derivatives undergo significant structural reorganization in the electronically excited state. acs.orgnih.govresearchgate.net This process is distinct from the ground state conformation and involves rapid dynamic changes, primarily torsional motion of the two anthracene rings relative to one another. acs.orgresearchgate.net

The lack of a mirror-image relationship between the absorption and fluorescence spectra, even in nonpolar solvents, is a key indicator of a substantial structural change in the excited state. nih.gov This reorganization involves a shift from the initial Franck-Condon (FC) geometry to a more stable, relaxed excited state geometry. nih.govresearchgate.net Time-dependent density functional theory (TD-DFT) calculations and experimental observations have elucidated the key features of this process for various bianthryl isomers.

Key aspects of the excited state dynamics include:

Torsional Relaxation: Following photoexcitation, an ultrafast torsional motion occurs, often on a sub-picosecond timescale. researchgate.net This initial relaxation is attributed to the molecule moving out of the ground-state equilibrium geometry towards a new minimum on the excited-state potential energy surface. researchgate.net This process can be so rapid that it is considered inertial, proceeding quasi-independently of the solvent environment. researchgate.netnih.gov

Changes in Geometry: The structural relaxation involves changes in both the inter-ring dihedral angle and the length of the central C-C bond. For instance, in 1,9'-bianthryl, the excited state features a dihedral angle of 63° and a shortening of the inter-ring C-C bond from 1.497 Å to 1.469 Å. nih.gov This structural change is also accompanied by an increase in the molecule's dipole moment. nih.gov

Excited State Potential Energy Surface: The potential energy surface of the first excited singlet state (S₁) for bianthracenes is often modeled as a double-well potential. caltech.edu For 9,9'-bianthracene (B94274), this surface has been characterized by barriers to both perpendicularity (at 90°) and planarity (at 0°/180°). caltech.edu Dynamic simulations show the molecule oscillating between two symmetric potential minima in the excited state, with the dihedral angle twisting between approximately 60° and 120°. researchgate.netresearchgate.net

Symmetry-Breaking Charge Separation (SBCS): In polar solvents, the structural reorganization can facilitate the formation of a highly polar, symmetry-broken charge-separated (SBCS) state. acs.orgnih.gov This process is often driven and stabilized by the reorientation of polar solvent molecules around the excited bianthracene. nih.gov The dynamics of charge separation can be complex, sometimes involving an initial intramolecular reorganization to a polar structure which then drives the solvent response. acs.orgnih.gov

The table below summarizes the calculated structural changes for 1,9'-bianthryl upon excitation from the ground state (S₀) to the first excited singlet state (S₁).

ParameterGround State (S₀)Excited State (S₁)Change
Inter-ring C-C Bond Length1.497 Å1.469 Å- 0.028 Å
Dihedral Angle~90° (in similar systems)63°Twisting
Dipole Moment~0 D~1 DIncrease
Data derived from TD-DFT calculations on 1,9'-bianthryl. nih.gov

This rapid structural evolution in the excited state is a fundamental characteristic of bianthracenes and plays a central role in their photophysical properties, influencing fluorescence lifetimes, quantum yields, and their potential use in photochemical energy conversion. acs.orgnih.gov

Computational Chemistry Investigations of 2,2 Bianthracene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. cecam.org Time-Dependent DFT (TD-DFT) is an extension that allows for the study of excited-state properties and electronic spectra. cecam.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. ajchem-a.com

Table 1: Key Quantum Chemical Parameters from HOMO-LUMO Analysis

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. mdpi.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron-accepting ability. mdpi.com
HOMO-LUMO Gap Energy difference between LUMO and HOMO; indicates chemical reactivity and excitability of the molecule. mdpi.com

This table presents the conceptual basis of HOMO-LUMO analysis. Specific values for 2,2'-bianthracene would require dedicated DFT calculations.

TD-DFT is a powerful tool for predicting various spectroscopic properties, including UV-Vis and Circular Dichroism (CD) spectra. cecam.orgscm.com CD spectroscopy is particularly useful for chiral molecules, as it measures the differential absorption of left and right circularly polarized light. faccts.de

The prediction of CD spectra using TD-DFT involves calculating the electronic transition energies and the corresponding rotatory strengths. faccts.de The accuracy of these predictions can be highly dependent on the choice of the functional and basis set. nih.gov For example, studies have shown that functionals like B3LYP and PBE0 can provide reasonably good results for UV spectra, while the prediction of CD spectra can be more challenging and sensitive to the computational parameters. nih.gov In cases of flexible molecules, it is often necessary to perform a conformational search and compute the Boltzmann-averaged spectrum from the low-energy conformers. nih.gov For complex scenarios, such as molecular aggregation, more advanced approaches like molecular dynamics simulations coupled with TD-DFT calculations may be required to reproduce experimental CD spectra accurately. nih.gov Although no specific TD-DFT predicted CD spectra for 2,2'-bianthracene are published, the methodology is well-established for such calculations. researchgate.net

Electronic Structure and Molecular Orbital Analysis of 2,2'-Bianthracene

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. researchgate.neted.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), solve the electronic Schrödinger equation to determine the electronic wavefunction and energy of a molecule. osti.gov

While specific ab initio studies on 2,2'-bianthracene are not prominent in the literature, these methods are foundational to computational chemistry. They are often used as benchmarks for more computationally efficient methods like DFT. For a molecule like 2,2'-bianthracene, ab initio calculations could provide highly accurate geometries, interaction energies, and electronic properties, which are crucial for understanding its fundamental chemical behavior. Studies on related systems demonstrate the utility of these methods in elucidating through-space and through-bond interactions. researchgate.net

Molecular Dynamics (MD) Simulations of 2,2'-Bianthracene

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations generate a trajectory of the system, providing insights into its dynamic behavior and conformational landscape. nih.gov

In polar solvents, bianthracene derivatives can undergo a process known as symmetry-breaking charge transfer (SBCT), where upon photoexcitation, an electron transfers from one anthracene (B1667546) unit to the other, forming a charge-transfer (CT) state. epj-conferences.org This process is highly dependent on the surrounding solvent environment.

MD simulations, particularly those combining quantum mechanics and molecular mechanics (QM/MM), have been instrumental in understanding the role of the solvent in SBCT. Studies on 9,9'-bianthracene (B94274) have shown that the SBCT is not driven by the inertial motion of the solvent but is coupled to the rotational diffusion of the solvent molecules. researchgate.net MD simulations revealed that random fluctuations in the orientation of solvent molecules in the first solvation shell create a transient electric field that breaks the symmetry of the bianthracene molecule, enabling the formation of the CT state. researchgate.netresearchgate.net Once the CT state is formed, its large dipole moment further organizes the surrounding solvent molecules, which in turn stabilizes the CT state and prevents the back reaction. researchgate.net This interplay is described as a solvent-solute cooperative mechanism. researchgate.net

The torsional motion between the two anthracene rings is a key coordinate in the excited-state dynamics of bianthracenes. Following photoexcitation, the molecule can undergo significant torsional relaxation.

Simulations of the excited-state dynamics of 9,9'-bianthryl have revealed important details about this process. researchgate.net In the gas phase, simulations have shown an oscillation of the dihedral angle between the two anthracene moieties, typically between 60° and 120°, accompanied by a shortening of the central C-C bond. researchgate.net In solution, the torsional dynamics are coupled with solvent motion. researchgate.net Ultrafast transient absorption studies on 9,9'-bianthryl suggest a two-coordinate relaxation model involving both the internal twisting of the molecule and the motion of the surrounding solvent, with the relative importance of each depending strongly on the solvent. researchgate.net In some cases, an unhindered torsional relaxation out of the initial Franck-Condon geometry can occur on a sub-picosecond timescale. researchgate.net

Solvent-Solute Cooperative Mechanisms in SBCT Dynamics

Force Field Calculations and Potential Energy Surface Analysis

Computational chemistry provides powerful tools for understanding the structure and conformational dynamics of molecules like 2,2'-bianthracene. Methodologies such as force field calculations and potential energy surface (PES) analysis are fundamental in this regard.

Force Field Calculations

Force field methods, also known as molecular mechanics (MM), treat molecules as a collection of atoms held together by classical forces. The potential energy of a system is calculated as a function of the nuclear coordinates, ignoring explicit representation of electrons. The energy function is composed of terms that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Each term is governed by a set of parameters derived from experimental data or higher-level quantum mechanical calculations. These methods are computationally efficient, making them suitable for studying large systems and long-timescale dynamics. However, specific force field parameterizations published in the literature for 2,2'-bianthracene are not common.

Potential Energy Surface Analysis

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates. For bi-aryl compounds like 2,2'-bianthracene, a critical coordinate is the dihedral angle of the C-C single bond linking the two anthracene units. Analysis of the PES along this torsional coordinate reveals the molecule's conformational preferences, including its most stable (minimum energy) structures and the energy barriers to rotation between them.

Elucidation of Structure-Function Relationships via Computational Approaches

Computational methods are instrumental in establishing direct relationships between the molecular structure of a compound and its observable functions, such as its performance in electronic devices. For 2,2'-bianthracene, computational studies have provided key insights into its utility as an organic semiconductor.

Research has demonstrated the application of 2,2'-bianthracene, referred to as 2A, and its derivatives as the active layer in Organic Thin-Film Transistors (OTFTs). researchgate.net Computational analysis plays a vital role in understanding why these materials are effective. Studies have shown that thin films of anthracene oligomers, including 2,2'-bianthracene, deposited by thermal evaporation possess lamellar structures with a high degree of molecular ordering. researchgate.net This ordered packing structure is directly correlated with the material's function, leading to high field-effect mobilities in the resulting OTFTs. researchgate.net

Computational studies further elucidate that the function can be tuned by modifying the structure. It was found that both oligomerization (increasing the number of anthracene units) and the substitution of alkyl groups onto the bianthracene core could enhance the charge carrier mobility. researchgate.netacs.org For instance, the dihexyl derivative of 2,2'-bianthracene (DH-2A) was reported to have the highest field-effect mobility among several tested anthracene oligomers, reaching a value of 0.13 cm²/Vs. researchgate.net This demonstrates a clear structure-function relationship where the addition of flexible side chains can improve the processing and molecular packing, thereby enhancing the electronic performance.

The table below, based on reported experimental results, highlights the structure-property relationship for 2,2'-bianthracene and related anthracene oligomers in OTFTs. researchgate.net

Compound NameAbbreviationStructure DescriptionHighest Field-Effect Mobility (cm²/Vs)
2,2'-Bianthracene 2ADimer of AnthraceneValue not specified, but noted as high
Dihexyl-2,2'-bianthraceneDH-2ADimer of Anthracene with hexyl chains0.13
2,6-Trianthracene3ATrimer of AnthraceneValue not specified, but noted as high
Dihexyl-2,6-trianthraceneDH-3ATrimer of Anthracene with hexyl chainsValue not specified, but noted as high

Quantum-chemical calculations, such as DFT, provide deeper insight by modeling the electronic properties of the molecule. These calculations determine the energy levels of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical parameters that govern the efficiency of charge injection from electrodes and charge transport through the organic semiconducting layer. By correlating these calculated electronic parameters with experimentally observed device performance, a robust structure-function relationship can be established, guiding the design of new and improved organic electronic materials. acs.org

Advanced Materials Science Applications of 2,2 Bianthracene Derivatives

Organic Light-Emitting Diodes (OLEDs) and Electrofluorescence

Derivatives of 2,2'-bianthracene (often referred to as 9,9'-bianthracene (B94274) in literature) have emerged as highly promising materials for organic light-emitting diodes, particularly in the challenging blue-emission sector. magtech.com.cnmagtech.com.cn Their rigid, twisted structure and excellent thermal stability contribute to devices with high efficiency and operational longevity. ingentaconnect.comdaneshyari.com

The development of efficient and color-pure blue emitters remains a critical challenge for the full-color display and solid-state lighting industries. magtech.com.cn 2,2'-Bianthracene derivatives have been successfully developed as deep-blue fluorescent emitters, demonstrating exceptional performance. epa.gov For instance, a family of fluorinated 3,3'-dimethyl-9,9'-bianthracene derivatives (MBAnFs) has been synthesized for this purpose. epa.gov

An OLED using the derivative 10,10'-bis(4-fluorophenyl)-3,3'-dimethyl-9,9'-bianthracene (MBAn-(4)-F) as a non-doped emitter achieved a maximum external quantum efficiency (EQE) of 6.11% with Commission Internationale de L'Eclairage (CIE) coordinates of (0.155, 0.058). epa.gov When doped into a host, the same material yielded an EQE of 6.65% and improved CIE coordinates of (0.153, 0.055), which closely matches the European Broadcasting Union standard for blue. epa.gov These results highlight the potential of the bianthracene scaffold for creating high-performance, deep-blue OLEDs.

Performance of MBAn-(4)-F Based OLEDs
Device TypeMax. External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
Non-doped Emitter6.11%(0.155, 0.058) epa.gov
Doped Emitter6.65%(0.153, 0.055) epa.gov

In fluorescent OLEDs, only singlet excitons contribute to light emission, and their generation is statistically limited to 25% of all excitons formed. A key strategy to surpass this limit is to use host materials that can convert non-emissive triplet excitons into emissive singlet excitons. researchgate.net 2,2'-Bianthracene derivatives have proven to be excellent host materials capable of enhancing the singlet exciton (B1674681) generation fraction. researchgate.netacs.org

This enhancement is attributed to the unique excited-state properties of the bianthracene core, specifically its ability to form a twisted intramolecular charge-transfer (TICT) state. researchgate.netrsc.org This TICT state facilitates a process known as reverse intersystem crossing (RISC), where triplet excitons can transition to the singlet state, thus increasing the population of emissive singlets. researchgate.netacs.org

Research on fluorinated 9,9'-bianthracene derivatives (BAnFs) has shown that when used as a host material, 10,10'-bis(4-fluorophenyl)-9,9'-bianthracene (B14114478) (BAn-(4)-F) significantly improves device efficiency. researchgate.netrsc.org OLEDs using BAn-(4)-F as a host for the dopants DPAVBi and C545T achieved high EQEs of 5.43% and 5.20%, respectively. rsc.org This performance boost is directly linked to the enhanced generation of singlet excitons on the dopant, enabled by the TICT mechanism of the BAn-(4)-F host. researchgate.netrsc.org

The optoelectronic properties of 2,2'-bianthracene derivatives can be precisely tuned through strategic molecular design to optimize OLED performance. magtech.com.cnmagtech.com.cn

Isomerization and Asymmetry: The performance of bianthracene-based materials is highly dependent on their structural arrangement. Introducing asymmetry into the molecular structure is a key strategy to modify the material's properties and enhance device efficiency and stability. magtech.com.cnmagtech.com.cn

Halogen Substitution: The introduction of halogen atoms, particularly fluorine, is a widely used strategy. magtech.com.cnmagtech.com.cn Fluorination can modulate the HOMO/LUMO energy levels, which improves charge injection and confinement within the emissive layer. rsc.org For example, the specific placement of fluorine in 10,10'-bis(4-fluorophenyl)-9,9'-bianthracene (BAn-(4)-F) leads to excellent ambipolar charge transport properties, which reduces efficiency roll-off at high brightness. rsc.org

Steric Hindrance Effects: The inherent structure of 2,2'-bianthracene features a significant twist angle (nearly 90 degrees) between the two anthracene (B1667546) planes due to the repulsive forces between hydrogen atoms. daneshyari.com This pronounced steric hindrance creates a non-coplanar structure that effectively suppresses intermolecular interactions and aggregation-caused quenching. nih.govacs.org By introducing bulky side groups, this effect can be further enhanced, preventing the formation of low-energy excimers and ensuring high photoluminescence quantum yields in the solid state. nih.gov

Host Materials for Enhanced Singlet Exciton Generation Fraction

Photovoltaic Applications

The unique electronic structure of 2,2'-bianthracene also makes it a candidate for applications in solar energy conversion, where efficient light harvesting and charge generation are paramount. researchgate.netresearchgate.net

Singlet fission is a photophysical process where a single high-energy singlet exciton is converted into two lower-energy triplet excitons. researchgate.netrsc.org This exciton multiplication process is a promising strategy to overcome the theoretical Shockley-Queisser limit for single-junction solar cells, potentially boosting their maximum efficiency. wikipedia.orgamolf.nl

Studies have shown that 9,9'-bianthracene single crystals can be tuned to undergo singlet fission. researchgate.netresearcher.life The process allows for the conversion of a single absorbed photon into two excitons, which could then each generate an electron, thereby increasing the photocurrent of a solar cell. researchgate.net The development of stable and efficient singlet fission materials based on the bianthracene framework is an active area of research aimed at next-generation photovoltaic technologies. nih.gov

Dye-Sensitized Solar Cells (DSSCs) with 2,2'-Bianthracene-Based Sensitizers

Graphene Nanoribbon (GNR) Synthesis and Properties

Graphene nanoribbons (GNRs), which are quasi-one-dimensional strips of graphene, have garnered significant interest for their potential in nanoelectronics due to their tunable electronic properties. mappingignorance.orgaip.org Unlike semi-metallic graphene, GNRs often exhibit a bandgap, a crucial characteristic for applications in electronic components like transistors. mappingignorance.orgaip.org The electronic and magnetic properties of GNRs are highly dependent on their specific atomic structure, including their width and edge geometry (e.g., armchair, zigzag, or chiral). acs.orgnanogune.eu This sensitivity necessitates methods for their creation with atomic precision, a challenge addressed by bottom-up on-surface synthesis from molecular precursors. mappingignorance.orgacs.org

2,2'-Bianthracene Precursors for Atomically Precise GNR Fabrication

The on-surface synthesis approach allows for the fabrication of GNRs with precisely controlled structures. acs.org This bottom-up method involves depositing specifically designed molecular precursors onto a catalytic metal surface, typically under ultra-high vacuum conditions. mappingignorance.orgaip.org A subsequent thermal annealing process initiates a series of programmed chemical reactions, including dehalogenation and cyclodehydrogenation, which polymerize the precursors into extended, atomically precise GNRs. aip.orgrsc.org

Among various molecular precursors, bianthracene derivatives have proven to be particularly effective. Specifically, 2,2′-dibromo-9,9′-bianthracene (2,2′-DBBA) has been identified as a key precursor for the synthesis of chiral Graphene Nanoribbons (chGNRs). acs.orgacs.org Research has shown that using 2,2′-DBBA as the molecular precursor leads to the reliable formation of (3,1)-chGNRs, a specific type of chiral nanoribbon characterized by a repeating sequence of three zigzag sites and one armchair site along its edge. mappingignorance.orgacs.org

An important advantage of the 2,2′-DBBA precursor is its consistent reaction outcome across different catalytically active surfaces. acs.org Scientists have successfully fabricated (3,1)-chGNRs using 2,2′-DBBA on gold (Au(111)), silver (Ag(111)), and copper (Cu(111)) substrates. acs.orgresearchgate.net This substrate independence is a significant process advantage, allowing for the growth of longer and higher-quality chiral GNRs at lower processing temperatures compared to other precursors that might yield different structures depending on the substrate. nanogune.euacs.org For instance, the precursor 10,10′-dibromo-9,9′-bianthracene (a different isomer) forms armchair GNRs on Au(111) but results in chiral GNRs on the more reactive Cu(111) surface. rsc.org The use of 2,2'-DBBA, however, provides a more direct and predictable route to (3,1)-chGNRs. acs.org

The synthesis process from 2,2′-DBBA involves a two-step reaction. First, the precursor molecules are deposited onto the metal substrate. Upon heating, the bromine atoms are cleaved from the bianthracene backbone. This is followed by a surface-assisted dehydrogenative coupling and cyclodehydrogenation, which stitches the precursor molecules together to form the final, extended GNR structure. acs.orgresearchgate.net

Tuning Electronic Characteristics of Bianthracene-Derived GNRs

A key motivation for developing atomically precise GNRs is the ability to tune their electronic properties by carefully designing their structure. researchgate.netarxiv.org The electronic characteristics of GNRs, such as the bandgap and charge carrier effective mass, are intrinsically linked to their edge topology and width. nanogune.euacs.org

GNRs derived from 2,2'-bianthracene precursors exhibit electronic properties that are dramatically different from other GNRs of comparable size. For example, the (3,1)-chGNRs synthesized from 2,2'-dibromo-9,9'-bianthracene on a Au(111) surface have a measured bandgap of approximately 0.67 eV. nanogune.euacs.org This is a significant reduction compared to the 2.37 eV bandgap of a 7-armchair GNR, which has a similar width but a different edge structure. acs.org Despite the much smaller bandgap, the charge carrier effective mass in (3,1)-chGNRs is about 0.35 m₀ (where m₀ is the free electron mass), which is experimentally shown to be slightly higher than the 0.21 m₀ effective mass in 7-armchair GNRs. nanogune.eu This highlights that the relationship between bandgap and effective mass in GNRs is complex and strongly dependent on the specific edge geometry. nanogune.eu

Beyond selecting the precursor to define the GNR's inherent structure, the electronic properties can be further modified through chemical functionalization. mappingignorance.org This is a form of chemical doping where functional groups are attached to the edges of the GNR. This can be achieved by modifying the molecular precursors before the on-surface synthesis. mappingignorance.org For instance, attaching amino (NH₂) groups to the edges of (3,1)-chGNRs, by using appropriately functionalized bianthracene precursors, causes a significant upward shift of the electronic bands. mappingignorance.org This demonstrates a powerful method for electrostatically gating the GNR's native band structure. mappingignorance.org

Structural modifications to the GNR backbone also provide a route to tune electronic properties. For example, incorporating five-membered rings into the GNR structure, using ortho-tolyl-substituted dibromobianthryl precursors, results in a GNR with a calculated bandgap of 0.74 eV. mpg.de Further dehydrogenation of these incorporated rings could reduce the bandgap even more, to a calculated value of 0.41 eV, by increasing the π-conjugation. mpg.de These examples underscore the high degree of tunability achievable in bianthracene-derived GNRs through precise, bottom-up fabrication methods. mappingignorance.orgmpg.de

Organic Field-Effect Transistors (OFETs) Utilizing Bianthracene Frameworks

Organic field-effect transistors (OFETs) are fundamental components in the field of organic electronics, offering potential applications in flexible displays, sensors, and low-cost integrated circuits. pkusz.edu.cnrsc.org The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used as the active layer. rsc.orgresearchgate.net Anthracene and its derivatives are attractive candidates for these applications due to their planar structure, which facilitates strong intermolecular interactions, and their inherent air stability. rsc.orgresearchgate.net

Frameworks based on 2,2'-bianthracene have been successfully incorporated as the active semiconductor layer in OFETs. aip.org Thin films of 2,2'-bianthracene and its derivatives can be deposited by thermal evaporation, forming well-ordered lamellar structures, which is a high degree of molecular ordering beneficial for efficient charge transport. aip.org

The performance of these devices is often evaluated by their field-effect mobility (μ) and the on/off current ratio. Research on OFETs using anthracene oligomers has shown a clear trend of increasing mobility with the oligomerization and with the substitution of alkyl groups. aip.org For instance, an OFET based on unsubstituted 2,2'-bianthracene (2A) showed improved performance over single anthracene devices. aip.org Performance was further enhanced by using a dihexyl-substituted derivative, DH-2A. An OFET fabricated with DH-2A as the active layer on a standard SiO₂/Si substrate demonstrated a high field-effect mobility of 0.13 cm²/Vs. researchgate.netaip.org This value represents a significant improvement and highlights the effectiveness of using bianthracene frameworks. For comparison, OFETs based on the 9,9'-bianthracene isomer have been reported with a lower mobility of 0.067 cm²/(V·s). researchgate.netresearchgate.net

The table below summarizes the performance of OFETs based on 2,2'-bianthracene and related anthracene derivatives, illustrating the impact of molecular structure on device characteristics.

SemiconductorDevice StructureMobility (cm²/Vs)On/Off RatioSubstrate
DH-2A (dihexyl-2,2'-bianthracene) Top-contact0.13 > 10⁵SiO₂/Si
9,9'-Bianthracene Top-contact0.067> 5 x 10⁴SiO₂/Si
BPEA Top-contact, single crystal4.52-SiO₂/Si

Data compiled from multiple sources. researchgate.netaip.orgnih.gov

The data shows that while unsubstituted bianthracene provides good performance, chemical modification, such as the addition of dihexyl side chains in DH-2A, significantly boosts mobility. aip.org Other anthracene derivatives, like 2,6-bis-phenylethynyl-anthracene (BPEA), have achieved even higher mobilities in single-crystal devices, demonstrating the broad potential of the anthracene framework in high-performance electronics. nih.govnih.gov The favorable charge transport properties of bianthracene-based materials make them promising candidates for the continued development of advanced organic electronic devices. researchgate.netaip.org

Design and Construction of Supramolecular Architectures with 2,2'-Bianthracene

The design of complex molecular architectures using 2,2'-bianthracene as a building block is a significant area of interest. The unique structural and photophysical properties of the bianthracene core make it an excellent candidate for constructing functional supramolecular systems.

Self-Assembly Principles and Non-Covalent Interactions

Supramolecular architectures are formed through the spontaneous process of self-assembly, where molecules organize into well-defined structures driven by non-covalent interactions. Key interactions that govern the assembly of 2,2'-bianthracene derivatives include:

π-π Stacking: The large, flat aromatic surfaces of the anthracene units facilitate strong π-π stacking interactions, which are crucial for the formation of ordered assemblies.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, onto the bianthracene scaffold allows for directional and specific interactions, guiding the formation of predictable structures.

Van der Waals Forces: These forces play a collective role in the close packing of molecules.

Studies on related bianthracene derivatives, such as 10,10'-dibromo-9,9'-bianthracene (B55566), have shown that these molecules can self-assemble into highly ordered monolayers on metal surfaces. Likewise, 2,2'-bianthracene has been observed to form thin films with a high degree of molecular ordering, indicating a strong tendency for self-assembly.

Conformational Adaptability in Bianthracene-Based Macrocycles

A key feature of macrocycles incorporating the 2,2'-bianthracene unit is their conformational adaptability. The bond connecting the two anthracene moieties allows for rotation, which means the macrocycle is not rigid but can change its shape. This flexibility is crucial for its function in molecular recognition.

Macrocyclic hosts can adapt their conformation to optimize binding with a specific guest molecule, matching their pore size to the guest. This induced-fit mechanism is a hallmark of sophisticated host-guest systems. Investigations into such receptors have demonstrated that upon recognizing and binding a guest, the macrocycle can undergo a significant conformational change, for example, from an "open" to a more "closed" geometry to encapsulate the guest. This conformational change can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Recognition and Host-Guest Chemistry of 2,2'-Bianthracene

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The 2,2'-bianthracene framework can be functionalized to create hosts that are highly selective for particular guests, particularly anions.

Anion Binding Studies with 2,2'-Bianthracene Derivatives

The development of synthetic receptors for anions is a major focus of supramolecular chemistry due to the importance of anions in biological and environmental systems. Derivatives of 2,2'-bianthracene have been designed to act as effective anion receptors.

These receptors typically feature a binding pocket functionalized with hydrogen-bond-donating groups, such as amides, ureas, or protonated amines. An anthracene-based tripodal ligand, for instance, was synthesized and protonated to create a triply charged chemosensor. This host molecule demonstrated the ability to form 1:1 complexes with various anions, including fluoride (B91410) and sulfate (B86663), in solution. The binding occurs through a combination of electrostatic attraction and multiple hydrogen bonds between the host and the anion.

Development of 2,2'-Bianthracene-Based Chemosensors

The inherent fluorescence of the anthracene unit makes 2,2'-bianthracene an excellent platform for developing optical chemosensors. These sensors signal the presence of a target analyte, such as an anion, through a change in their optical properties (color or fluorescence).

The general design involves linking the bianthracene fluorophore to a specific anion recognition unit (receptor). The binding of an anion to the receptor modulates the photophysical properties of the bianthracene. Common mechanisms include:

Photoinduced Electron Transfer (PET): In some designs, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to an anion, its electron-donating ability is suppressed, "turning on" the fluorescence. Conversely, some systems are designed where anion binding enhances the PET process, leading to fluorescence quenching. For example, charge-neutral sensors based on anthracene with a thiourea (B124793) receptor show selective fluorescence quenching upon binding with acetate (B1210297) and dihydrogen phosphate.

Intramolecular Charge Transfer (ICT): Anion binding can alter the electronic distribution within the sensor molecule, leading to a shift in the fluorescence emission wavelength and a visible color change. This has been demonstrated in sensors that exhibit a selective color change from pink to yellow upon interaction with the hydrogen sulfate anion. wikipedia.org

These chemosensors are valued for their potential for high selectivity and sensitivity, sometimes allowing for "naked-eye" detection of the target anion.

Modulation and Control of Supramolecular Architectures

A key goal in supramolecular chemistry is to control the assembly and disassembly of architectures. The reversible nature of non-covalent bonds allows for the modulation of these systems using external stimuli. Supramolecular architectures can be designed to be responsive to factors such as:

pH: Changing the pH can protonate or deprotonate functional groups on the bianthracene derivatives, altering the electrostatic and hydrogen-bonding interactions that hold the assembly together.

Temperature: As non-covalent interactions are energy-sensitive, a change in temperature can shift the equilibrium between the assembled and disassembled states.

Solvents: The strength of non-covalent interactions can be highly dependent on the solvent. For example, the anion binding strength of some receptors is found to depend directly on the donor ability of the solvent.

Ligands/Guests: The addition of a specific guest molecule can induce a conformational change that either promotes or disrupts a larger assembly. In one case, the binding of a chloride anion to a receptor caused a significant conformational change that triggered the disassembly of a pseudorotaxane structure.

By carefully designing the molecular components, it is possible to create dynamic and responsive systems based on 2,2'-bianthracene.

Research Findings on Anthracene-Based Anion Chemosensors

Host TypeTarget AnionsSensing MechanismDetection Method
Tripodal Anthracene LigandFluoride, Sulfate, NitrateFluorescence enhancementFluorescence Spectroscopy
Anthracene-Thiourea ConjugateAcetate, Dihydrogen Phosphate, FluorideFluorescence quenching (PET)Fluorescence Spectroscopy
BODIPY-Anthracene DerivativeHydrogen SulfateColor change (ICT)Colorimetric "naked-eye" detection

Supramolecular Chemistry and Host Guest Systems of 2,2 Bianthracene

External Stimuli Response

The ability of supramolecular systems to respond to external stimuli is a cornerstone of "smart" materials design, enabling dynamic control over their structure and function. mdpi.comnih.govthno.org These responses are driven by the reversible nature of non-covalent interactions, which can be modulated by various external inputs. nih.govresearchgate.net For supramolecular and host-guest systems involving 2,2'-bianthracene, the response to stimuli such as light, temperature, pH, and the presence of specific ligands is a critical area of investigation, although specific research on 2,2'-bianthracene in this context is limited. The following sections discuss the theoretical potential and analogous systems that provide insight into how 2,2'-bianthracene assemblies might behave.

The integration of stimuli-responsive moieties into supramolecular assemblies allows for the dynamic control of their properties. mdpi.com While detailed experimental studies on 2,2'-bianthracene are not extensively reported in the current scientific literature, the behavior of related anthracene (B1667546) and bianthracene derivatives in response to various stimuli provides a framework for understanding the potential functionalities of 2,2'-bianthracene systems.

Light:

Photoresponsive behavior in supramolecular systems is often achieved by incorporating photochromic units that undergo reversible structural changes upon irradiation with specific wavelengths of light. tcichemicals.com Anthracene derivatives are well-known for their photochemical reactivity, particularly the [4π+4π] photodimerization. Photoirradiation of a 9-substituted sulfoxide-bridged anthracene dimer, for instance, can yield 9,9'-bianthracene (B94274). tcichemicals.com This type of photochemical reaction could theoretically be employed to either form or disrupt supramolecular assemblies containing 2,2'-bianthracene, leading to light-gated guest binding or release.

In photoresponsive host-guest systems, light can be used to control the capture and release of guest molecules. thno.org For example, a host molecule can be switched between a high-affinity and a low-affinity state for a specific guest. While not specific to 2,2'-bianthracene, the general principle involves using light to alter the conformation or electronic properties of the host, thereby modulating the non-covalent interactions responsible for guest binding.

Table 1: Potential Photoresponsive Behavior in Bianthracene Systems

StimulusPotential Effect on 2,2'-Bianthracene SystemConsequence
UV LightIntramolecular or intermolecular photodimerizationDisruption of π-stacking, change in cavity size, guest release
Visible LightIsomerization of an appended photoswitch (e.g., azobenzene)Conformational change of the host, altered guest affinity

Temperature:

Temperature is a fundamental stimulus that can influence the stability of supramolecular assemblies by affecting the strength of non-covalent interactions like hydrogen bonds and π-π stacking. nih.govresearchgate.net Thermochromism, a change in color with temperature, has been observed in charge-transfer complexes, which can be a feature of host-guest systems. researchgate.net For instance, a thin film composed of a layered double hydroxide (B78521) hosting an organic dye exhibited reversible thermochromic behavior in the 35-65 °C range. nih.gov

In the context of bianthracene derivatives, temperature can influence fluorescence properties. Studies on phenothiazine-based 10,10'-bianthracene derivatives have shown that the length of alkyl chains affects their fluorescent thermochromism. osti.gov It is plausible that supramolecular systems of 2,2'-bianthracene could be designed to exhibit temperature-dependent guest binding or release, driven by shifts in the association/dissociation equilibrium.

Table 2: General Effects of Temperature on Host-Guest Systems

Temperature ChangeEffect on Non-Covalent BondsTypical Outcome in Host-Guest System
IncreaseWeakening of hydrogen bonds and van der Waals forcesDissociation of the complex, guest release
DecreaseStrengthening of interactionsStabilization of the complex, guest encapsulation

pH:

The pH of the surrounding medium can serve as a powerful stimulus if the supramolecular system contains pH-sensitive functional groups, such as carboxylic acids or amines. frontiersin.orgnih.gov Protonation or deprotonation of these groups can alter the charge, conformation, and hydrogen-bonding capabilities of the host or guest, thereby switching the host-guest interactions on or off. nih.gov

For example, a supramolecular polymer system built from a cyclodextrin (B1172386) host linked to a hydrophobic guest demonstrated pH-gated conformational control. nih.gov At basic pH, the molecule adopted a self-included (introverted) conformation, while at acidic pH, it switched to an extraverted form capable of intermolecular assembly. nih.gov By incorporating acidic or basic moieties onto the 2,2'-bianthracene framework, it would be theoretically possible to create pH-responsive host-guest systems that can capture or release guests in response to specific pH triggers. An anthracene-type boronic acid fluorophore, when complexed with cyclodextrin, showed selective sugar recognition at physiological pH, demonstrating how pH can modulate the sensing capabilities of a supramolecular system. frontiersin.org

Ligands:

The structure and properties of metallosupramolecular assemblies can be profoundly influenced by the choice of ligands. mdpi.comnih.govnih.gov In metal-organic frameworks (MOFs), modulator ligands can control particle size, defectivity, and even the resulting crystal phase of the framework. nih.govfrontiersin.org This principle of ligand modulation is directly applicable to potential host-guest systems involving 2,2'-bianthracene as a coordinating ligand.

While not involving 2,2'-bianthracene, studies on related systems illustrate this concept. For example, the synthesis of an α-FeOOH coated Ni-catecholate MOF composite, which transforms into an active species for the oxygen evolution reaction, highlights how the ligand modulates the electronic structure and enhances the adsorption of intermediates. nih.gov In another example, bi-anthracene based ruthenium and iridium metalla-rectangles were formed through coordination-driven self-assembly, demonstrating the role of the bianthracene scaffold in forming discrete supramolecular structures with potential applications. acs.org The choice of ancillary ligands or the functionalization of the bianthracene core itself would be expected to tune the cavity size, shape, and guest affinity of such systems.

Interactions with Biological Systems: Mechanistic and Scaffold Design Aspects of 2,2 Bianthracene

Supramolecular 2,2'-Bianthracene Architectures in Biological Research

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional architectures for biological research. tue.nl The 2,2'-bianthracene unit, with its extended aromatic system, is an attractive building block for such structures.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.govresearchgate.net Consequently, the development of molecules that can modulate PPIs is a significant area of therapeutic research. nih.govfrontiersin.orgnih.gov Supramolecular structures based on scaffolds like 2,2'-bianthracene are being explored as potential PPI modulators. tue.nlbiorxiv.org The principle behind this approach is that a well-designed supramolecular assembly can present multiple recognition motifs that bind to the surface of a protein, thereby interfering with or stabilizing a specific protein-protein interaction. capes.gov.br The rigid and defined geometry of the bianthracene core can serve as a scaffold to position these recognition elements in a precise spatial arrangement, enhancing binding affinity and selectivity. tue.nl

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle governing many biological recognition events at the cell surface. nih.gov Synthetic multivalent scaffolds are being designed to mimic this natural phenomenon for applications in areas like targeted drug delivery and vaccine development. nih.govnih.gov These scaffolds can range from small molecules to larger constructs like dendrimers and polymers. capes.gov.brnih.gov The design of these scaffolds often focuses on presenting ligands in a specific geometry to effectively engage with cell-surface receptors. nih.gov While direct examples using 2,2'-bianthracene are not extensively documented in the provided results, the concept of using rigid aromatic cores to create multivalent displays is a well-established strategy. xmu.edu.cn The bianthracene framework, with its potential for functionalization at various positions, could theoretically be employed to create multivalent ligands for targeting specific cell types. acs.org

Applications as Modulators of Protein-Protein Interactions

In Silico Investigations of 2,2'-Bianthracene Analogs for Enzyme Inhibition Mechanisms

Computational methods, particularly in silico studies, have become indispensable tools in drug discovery and development for predicting the interaction of small molecules with biological targets. frontiersin.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. nih.govmdpi.com This method is widely used to screen virtual libraries of compounds for potential inhibitors of enzymes like acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.govmdpi.comresearchgate.net Studies on various heterocyclic and aromatic compounds have demonstrated the utility of molecular docking in identifying potent AChE inhibitors. nih.govresearchgate.net For instance, research on N-heterocyclic compounds and 1-nitro-2-phenylethane has shown a good correlation between docking scores and experimentally determined inhibitory activities. nih.govresearchgate.net While specific docking studies on 2,2'-bianthracene with AChE were not found, the general principles suggest that its rigid, aromatic structure could potentially interact with the active site of the enzyme. The binding of inhibitors to AChE often involves interactions with key amino acid residues in the catalytic site, and docking studies can elucidate these interactions. mdpi.comresearchgate.net

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. researchgate.netnih.gov SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. researchgate.net For anthraquinone (B42736) derivatives, for example, the position and nature of substituents on the anthraquinone ring have been shown to be critical for their various pharmacological activities. researchgate.net In silico methods can be used to predict the SAR of a series of compounds, guiding the synthesis of more effective analogs. frontiersin.org For 2,2'-bianthracene analogs, computational approaches could be employed to predict how modifications to the bianthracene core would affect their binding to a specific biological target. acs.org This could involve generating a library of virtual analogs and using techniques like quantitative structure-activity relationship (QSAR) modeling to correlate their structural properties with their predicted biological activity. researchgate.net

Molecular Docking and Binding Affinity Studies (e.g., Acetylcholinesterase)

Mechanistic Insights from Anthraquinone Derivatives (e.g., Sennoside) Containing the Bianthracene Moiety

Anthraquinone derivatives are a large class of naturally occurring and synthetic compounds with a wide range of biological activities. researchgate.netmdpi.comresearchgate.net Some of these, like sennosides, are bianthracene derivatives and have been studied for their pharmacological effects. frontiersin.org

Sennosides, found in plants of the Senna genus, are well-known for their laxative effects. frontiersin.org Their mechanism of action involves the inhibition of Na+/K+-ATPase in colonic epithelial cells, which in turn inhibits the absorption of water and sodium. frontiersin.org Other anthraquinone derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. researchgate.netimrpress.comimrpress.com The biological activity of these compounds is often attributed to their ability to generate reactive oxygen species (ROS) or to intercalate into DNA. imrpress.com The planar aromatic structure of the anthraquinone core is a key feature for these interactions. imrpress.comimrpress.com Bianthraquinones, which are dimers of anthraquinone units, have also been isolated from natural sources and their structures elucidated. researchgate.net The study of these naturally occurring bianthracene derivatives provides valuable insights into the potential biological activities and mechanisms of action of this class of compounds.

Future Research Directions and Emerging Opportunities for 2,2 Bianthracene

Exploration of Novel 2,2'-Bianthracene Derivatives with Tunable Electronic and Structural Properties

A significant avenue for future research lies in the synthesis and characterization of new 2,2'-bianthracene derivatives. By strategically introducing various functional groups to the bianthracene core, researchers can fine-tune its electronic and structural properties for specific applications.

The synthesis of such derivatives often involves multi-step organic reactions. For instance, the Suzuki-Miyaura coupling reaction is a common method for creating C-C bonds, as demonstrated in the synthesis of 2,2'-dimethoxy-9,9'-bianthracene and 2,2'-di-ortho-tolyl-9,9'-bianthracene. mpg.de The introduction of fluorine atoms, for example, can be achieved through electrophilic fluorination reagents. The synthesis of fluorinated 9,9'-bianthracene (B94274) derivatives has been shown to produce materials with twisted intramolecular charge transfer (TICT) characteristics, which are promising for blue organic light-emitting diodes (OLEDs). researchgate.net The strategic placement of substituents can influence the rotational barrier between the two anthracene (B1667546) units, affecting the molecule's conformation and, consequently, its photophysical properties. For example, the introduction of bulky groups can lock the molecule in a specific conformation, leading to materials with predictable and stable optical properties.

The exploration of different isomers, such as 1,9'-bianthryl, has revealed the significant impact of the linkage position on excited-state dynamics, including symmetry-breaking charge separation. acs.org The synthesis of various bianthracene isomers and their derivatives can be achieved through tailored synthetic routes, such as the reaction of lithiated anthracene with anthrone (B1665570) derivatives followed by dehydroxylation. acs.org By systematically modifying the bianthracene scaffold, a library of compounds with a wide range of emission colors, quantum yields, and excited-state lifetimes can be developed. This will enable the creation of materials optimized for applications ranging from high-efficiency OLEDs to advanced sensors. magtech.com.cnmdpi.com

Advanced Spectroscopic Techniques for Elucidating Ultrafast Dynamics in Bianthracene Systems

Understanding the intricate photophysical processes that occur in bianthracene systems on extremely short timescales is crucial for optimizing their performance in various applications. Advanced spectroscopic techniques with high temporal and spectral resolution are essential for unraveling these ultrafast dynamics.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the electronic dynamics of excited states. By monitoring the absorption changes of a sample after excitation with an ultrashort laser pulse, researchers can track the flow of energy and the formation of transient species, such as excimers and charge-transfer states. researchgate.net For instance, fs-TA has been used to study exciton (B1674681) diffusion and annihilation in 9,9'-bianthracene nanoaggregates and thin films. researchgate.net

Femtosecond stimulated Raman spectroscopy (FSRS) provides complementary structural information about transient species. researchgate.net This technique can identify the vibrational modes of molecules in their excited states, offering insights into their geometry and bonding. researchgate.net By combining fs-TA and FSRS, a more complete picture of the photoinduced processes in bianthracene systems can be obtained. Other advanced techniques like time-resolved X-ray diffraction and absorption spectroscopy can provide even more detailed information about atomic and electronic structural changes during photochemical reactions. helmholtz-berlin.detind.io These methods can track the real-time motion of atoms and changes in electronic structure, offering unprecedented insights into the mechanisms of processes like singlet fission and charge separation. researchgate.net The application of two-dimensional electronic spectroscopy (2DES) in the UV range (2DUV) holds promise for mapping the interactions between different chromophores within bianthracene-based systems with high temporal and spectral resolution. anr.fr

Integration of 2,2'-Bianthracene into Multifunctional Nanosystems

The incorporation of 2,2'-bianthracene and its derivatives into larger, multifunctional nanosystems is a promising strategy for developing advanced materials with novel properties and applications. This integration can be achieved through various approaches, including the formation of metal-organic frameworks (MOFs), the creation of host-guest complexes, and the assembly of nanostructures on surfaces.

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org By using bianthracene-based ligands, it is possible to create MOFs with tailored pore sizes, shapes, and functionalities. nih.govresearchgate.netnih.gov These bianthracene-containing MOFs could find applications in gas storage and separation, catalysis, and sensing. frontiersin.orgrsc.org For example, a newly designed tetracarboxylic acid ligand based on 9,9'-bianthracene has been used to prepare a series of copper-based MOFs that exhibit solvent-induced structural transformations. nih.gov

Bianthracene derivatives can also be incorporated into nanosystems through on-surface synthesis, where precursor molecules are assembled and reacted on a solid substrate to create well-defined nanostructures. acs.orgacs.org This bottom-up approach allows for the precise control over the architecture of the resulting materials, such as graphene nanoribbons. acs.org The polymerization of 10,10′-dibromo-9,9′-bianthracene on metal surfaces is a known method for the on-surface synthesis of these nanoribbons. researchgate.net Furthermore, the development of multifunctional nanosystems based on materials like two-dimensional molybdenum disulfide (MoS2) for applications such as synergistic tumor therapy is an active area of research. nih.gov

Bridging Computational Predictions with Experimental Validation for Enhanced Rational Design

The synergy between computational modeling and experimental validation is crucial for the rational design of new 2,2'-bianthracene-based materials with desired properties. nih.gov Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the electronic structure, excited-state properties, and spectroscopic signatures of bianthracene derivatives before they are synthesized. rsc.org These theoretical predictions can guide experimental efforts by identifying promising candidates for specific applications and by providing insights into the underlying photophysical mechanisms. rsc.org

For example, computational studies can predict how different substituents will affect the energy levels and transition dipole moments of bianthracene, which in turn determine its absorption and emission properties. botanyjournals.comresearchgate.net This information can be used to design molecules with specific colors and high quantum yields for use in OLEDs. nus.edu.sg Molecular dynamics simulations can be employed to study the conformational dynamics of bianthracene derivatives and their interactions with their environment, such as in a host-guest complex or a thin film. nih.gov

Experimental validation of these computational predictions is essential to refine the theoretical models and ensure their accuracy. nih.gov Techniques like X-ray crystallography can determine the precise three-dimensional structure of bianthracene derivatives, which can then be compared with the computationally optimized geometries. acs.org Spectroscopic measurements, such as absorption, fluorescence, and transient absorption spectroscopy, provide data that can be directly compared with the results of TD-DFT calculations. acs.org This iterative process of prediction, synthesis, and characterization allows for a deeper understanding of the structure-property relationships in bianthracene systems and accelerates the discovery of new materials with enhanced performance.

Expanding the Scope of Supramolecular Applications for 2,2'-Bianthracene in Advanced Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the development of advanced materials based on 2,2'-bianthracene. wikipedia.org By harnessing interactions such as hydrogen bonding, π-π stacking, and host-guest interactions, researchers can assemble bianthracene units into well-defined and functional supramolecular structures. wikipedia.orgacs.org

One promising area is the development of self-healing materials and adaptive coatings. plasticsengineering.org The reversible nature of non-covalent bonds allows these materials to repair themselves after damage, extending their lifespan. plasticsengineering.org Bianthracene-based supramolecular polymers could also be used to create responsive materials that change their properties in response to external stimuli, such as light or temperature. plasticsengineering.orgnih.gov

Host-guest chemistry provides another avenue for creating functional supramolecular systems. wikipedia.org Bianthracene derivatives can be designed to act as hosts that can selectively bind to specific guest molecules. acs.orgacs.org This could lead to applications in sensing, where the binding of a target analyte triggers a change in the fluorescence of the bianthracene host, or in drug delivery, where a therapeutic agent is encapsulated within a bianthracene-based host and released at a specific target. plasticsengineering.orggoogle.com The formation of supramolecular gels from bianthracene derivatives is another area of interest, with potential applications in tissue engineering and regenerative medicine. google.comapacsci.com The self-assembly of bianthracene precursors on surfaces can also be considered a supramolecular approach to fabricating nanostructures with controlled architectures. researchgate.net The continued exploration of bianthracene in supramolecular systems is expected to yield a new generation of smart and functional materials. nih.gov

Q & A

Basic Research Questions

Q. How can 2,2'-dibromo-9,9'-bianthracene be synthesized and characterized for use in graphene nanoribbon (GNR) precursors?

  • Methodology : The synthesis involves Suzuki-Miyaura coupling reactions. For example, 2,2'-dibromo-9,9'-bianthracene is prepared via bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in MeCN:CHCl3 under argon at 50°C for 16 hours . Purification is achieved via column chromatography (hexane/CH2Cl2). Structural validation employs 1H^1H-NMR (e.g., δ 8.72 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structural integrity of 2,2'-bianthracene derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving aromatic proton environments (e.g., coupling constants J=8.8HzJ = 8.8 \, \text{Hz}) and carbon frameworks via 13C^{13}\text{C}-NMR . Additional confirmation comes from HRMS (e.g., calculated m/z 665.7829 for tetrabromo derivatives) and melting point analysis (e.g., 308°C for biphenyl-substituted derivatives) .

Q. How does functionalization of 2,2'-bianthracene with bromine or boronic acids influence its reactivity in cross-coupling reactions?

  • Methodology : Bromine at 2,2' positions directs Ullmann coupling on Au(111) substrates, favoring linear polymerization, whereas 10,10'-dibromo derivatives on Cu(111) yield chiral GNRs due to substrate-mediated dehydrogenative coupling . Boronic acid groups enable Suzuki-Miyaura couplings with aryl halides, as demonstrated in the synthesis of 2,2'-di([1,1'-biphenyl]) derivatives .

Advanced Research Questions

Q. How do substrate choice and reaction kinetics control the polymerization pathways of 2,2'-dibromo-bianthracene in on-surface synthesis?

  • Methodology : Substrate electronic properties dictate reaction pathways:

  • Au(111) : Promotes Ullmann coupling, forming straight armchair GNRs via C–Br activation .
  • Cu(111) : Induces chiral (3,1)-GNRs through dehydrogenative coupling due to stronger monomer-substrate interactions .
    Kinetic control is achieved by adjusting deposition rates and temperatures to favor specific intermediates.

Q. What role does 2,2'-bianthracene play in tuning quantum electronic transport in nanoporous graphene heterojunctions?

  • Methodology : Molecular bridge engineering using 2,2'-bianthracene derivatives (e.g., 2,2'-di(biphenyl)-bianthracene) creates width-modulated GNR heterojunctions (N = 7 and 13 armchair segments). Electronic anisotropy is measured via scanning tunneling microscopy (STM) and density functional theory (DFT) simulations to correlate bandgap with bridge length and substituent effects .

Q. How can symmetry relaxation in 2,2'-bianthracene-based bichromophores be quantified for multiphoton absorption applications?

  • Methodology : Interplanar angles (e.g., 91° for bianthracene vs. 35° for biphenylene) are calculated via DFT. Two-photon absorption cross-sections are experimentally measured using Z-scan techniques, revealing reduced efficiency in conformationally locked bianthracenes due to diminished π-orbital overlap .

Q. What strategies mitigate data contradictions in reaction yields or product distributions during 2,2'-bianthracene derivatization?

  • Methodology :

  • Statistical analysis : Compare yields across substrates (e.g., Au vs. Cu) to identify surface-specific side reactions .
  • In situ monitoring : Use STM or X-ray photoelectron spectroscopy (XPS) to track intermediates and optimize reaction conditions (e.g., temperature, precursor coverage) .

Methodological Notes

  • Synthetic Reproducibility : Ensure rigorous exclusion of oxygen and moisture in Suzuki couplings (e.g., THF:H2_2O mixtures degassed with argon) .
  • Advanced Characterization : Combine STM with angle-resolved photoemission spectroscopy (ARPES) to resolve electronic band structures in GNRs .
  • Computational Validation : Use DFT (e.g., Vienna Ab Initio Simulation Package) to model reaction pathways and predict substituent effects on GNR chirality .

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